Hexyltrichlorosilane

Catalog No.
S748955
CAS No.
928-65-4
M.F
C6H13Cl3Si
M. Wt
219.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyltrichlorosilane

CAS Number

928-65-4

Product Name

Hexyltrichlorosilane

IUPAC Name

trichloro(hexyl)silane

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

InChI

InChI=1S/C6H13Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3

InChI Key

LFXJGGDONSCPOF-UHFFFAOYSA-N

SMILES

CCCCCC[Si](Cl)(Cl)Cl

Synonyms

Trichlorohexyl-silane; 1,1,1-Trichloro-1-silaheptane; 1-Hexyltrichlorosilane; Hexyltrichlorosilane; NSC 139843; Trichlorohexylsilane

Canonical SMILES

CCCCCC[Si](Cl)(Cl)Cl

The exact mass of the compound Trichloro(hexyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139843. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hexyltrichlorosilane (CAS 928-65-4) is a mid-chain alkyltrichlorosilane primarily utilized as a precursor for self-assembled monolayers (SAMs), surface functionalization, and area-selective deposition (ASD) blocking layers[1]. Featuring a six-carbon alkyl chain and three highly reactive hydrolyzable chlorine groups, it provides a critical balance between vapor-phase volatility and steric shielding [2]. Its baseline properties include a boiling point of 191–192 °C and rapid hydrolysis in the presence of moisture, making it highly suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) workflows where precise, nanometer-scale surface energy modification is required without exceeding strict thermal budgets [1].

Substituting hexyltrichlorosilane with shorter-chain analogs (e.g., propyltrichlorosilane) or longer-chain industry standards (e.g., octadecyltrichlorosilane, OTS) frequently results in process failures or suboptimal film properties [1]. Shorter chains often lack the steric bulk required to form densely packed, defect-free monolayers, leading to pinholes that compromise atomic layer deposition (ALD) blocking efficacy [2]. Conversely, longer chains like OTS exhibit significantly higher boiling points and lower vapor pressures, requiring elevated vaporization temperatures that can degrade thermally sensitive substrates or complicate vapor-phase delivery[1]. Furthermore, in nanoelectronic applications, substituting with longer chains creates an excessively thick dielectric barrier that extinguishes intermolecular electronic coupling and tunneling currents [3].

Vapor-Phase Delivery and Thermal Budget Efficiency

For vapor-phase SAM deposition, precursor volatility directly dictates the required thermal budget of the delivery system. Hexyltrichlorosilane exhibits a boiling point of 191–192 °C, allowing it to reach process-critical vapor pressures at significantly lower temperatures than longer-chain analogs [1]. In contrast, octyltrichlorosilane (C8) requires heating to 125 °C just to achieve 1 mmHg of vapor pressure, and its boiling point is 225 °C[2]. Hexyltrichlorosilane provides sufficient volatility for rapid vapor-phase saturation without the extreme handling challenges of highly volatile short-chain silanes.

Evidence DimensionBoiling Point / Vaporization Thermal Budget
Target Compound Data191–192 °C boiling point
Comparator Or BaselineOctyltrichlorosilane (C8) (Boiling point 225 °C; VP 1 mmHg at 125 °C)
Quantified Difference33 °C to 34 °C lower boiling point than the C8 analog
ConditionsStandard atmospheric pressure for boiling point; vapor-phase deposition systems

Enables efficient gas-phase functionalization in ALD/CVD tools at lower temperatures, reducing thermal stress on substrates and preventing precursor condensation in delivery lines.

Nanoscale Dielectric Thickness for Electronic Coupling

In the fabrication of molecular electronic devices, the thickness of the insulating SAM dictates the electron tunneling probability. Hexyltrichlorosilane (HTS) forms a highly controlled, ultra-thin monolayer that permits measurable intermolecular electronic coupling [1]. Studies utilizing HTS in planar nanogap junctions demonstrate that its shorter chain length provides an optimal tunneling barrier, whereas standard octadecyltrichlorosilane (OTS) forms a much thicker monolayer (~2.5 nm) that heavily attenuates tunneling currents [1]. Furthermore, HTS allows for systematic, controllable cross-linking (Si-O-Si) within the monolayer to precisely tune lateral electronic coupling.

Evidence DimensionMonolayer Thickness and Tunneling Permissibility
Target Compound DataForms an ultra-thin SAM (~0.8-1.0 nm) permitting measurable electronic coupling
Comparator Or BaselineOctadecyltrichlorosilane (OTS) (Forms a ~2.5 nm thick SAM)
Quantified Difference~68% reduction in dielectric barrier thickness compared to OTS
ConditionsPlanar nanogap junctions with self-assembled monolayers

Essential for researchers and engineers designing molecular electronics or tunnel junctions where standard long-chain SAMs act as overly thick insulators.

Steric Packing Density for ALD/CVD Inhibition

Hexyltrichlorosilane is utilized as a surface-aligned monolayer (SAM) to selectively block atomic layer deposition (ALD) and chemical vapor deposition (CVD) on specific substrate regions, such as porous low-k dielectrics [1]. Compared to shorter-chain silanes (e.g., propyltrichlorosilane), the six-carbon alkyl chain of hexyltrichlorosilane provides sufficient steric bulk and van der Waals interactions to form a densely packed layer that prevents the penetration of ALD precursors (like those used for ZnO or AlOx) [1]. At the same time, it avoids the severe vapor-delivery challenges associated with C12–C18 silanes, making it a highly effective blocking agent for vapor-phase ASD workflows.

Evidence DimensionALD Blocking Efficacy vs. Chain Length
Target Compound DataC6 chain provides dense steric packing with high vapor-phase processability
Comparator Or BaselinePropyltrichlorosilane (C3) (Insufficient steric bulk) / Octadecyltrichlorosilane (C18) (Poor vapor-phase processability)
Quantified DifferenceProvides a 6-carbon steric barrier (vs. 3-carbon for propyl) while maintaining vapor-phase processability below 200 °C (unlike 18-carbon OTS)
ConditionsSelective ALD/CVD of metal oxides (e.g., ZnO, AlOx) on patterned substrates

Procuring the C6 silane ensures high-fidelity selective deposition without requiring high-temperature precursor delivery systems.

Area-Selective Deposition (ASD) in Semiconductor Fabrication

Hexyltrichlorosilane is highly suited for use as a vapor-deposited blocking layer in ASD workflows. By forming a densely packed SAM on designated regions (such as porous low-k dielectrics), it prevents the nucleation and growth of metal oxides (e.g., AlOx, ZnO) during subsequent ALD or CVD steps [1]. Its volatility makes it ideal for integration into standard vacuum deposition tools.

Molecular Electronics and Nanogap Junctions

Due to its ability to form ultra-thin (~0.8 nm) monolayers with controllable Si-O-Si cross-linking, this compound is the specific choice for fabricating planar nanogap junctions[2]. It allows researchers to investigate intermolecular electronic coupling and tunneling phenomena that would be completely insulated by thicker, industry-standard SAMs like OTS.

Vapor-Phase Surface Energy Modification

For modifying the hydrophobicity of complex or highly structured substrates (e.g., MEMS devices, microfluidics), hexyltrichlorosilane is preferred over longer-chain silanes. Its boiling point of 191–192 °C allows for efficient vaporization and gas-phase transport without the need for excessive heating, ensuring uniform conformal coating on delicate microstructures [3].

Physical Description

Hexyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by moist air or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as a chemical intermediate.
Liquid

Color/Form

Colorless liquid

Boiling Point

190.0 °C
190 °C

Density

1.1100 g/cu cm at 20 °C

Odor

Sharp penetrating odo

UNII

BJ5Z98918X

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (58.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (58.46%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (58.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

928-65-4

Wikipedia

Hexyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Silane, trichlorohexyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Store in tightly closed containers in a cool, well-ventilated area. Hexyltrichlorosilane can give off corrosive hydrogen chloride gas on contact with water, steam, or moisture. Where possible, automatically pump liquid from drums or other storage containers to process containers.
All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Stability Shelf Life

Fumes strongly in moist air.

Dates

Last modified: 08-15-2023

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